Cas no 13164-05-1 ((+)-Rutamarin)

(+)-Rutamarin structure
Nome del prodotto:(+)-Rutamarin
Numero CAS:13164-05-1
MF:C21H24O5
MW:356.412266731262
CID:222282
(+)-Rutamarin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,2-[1-(acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-,(2S)-
- 2-[(2S)-6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
- (+)-Rutamarin
- 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethylallyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-,acetate (8CI)
- 7H-Furo[3,2-g][1]benzopyran-7-one,2-[1-(acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-, (2S)-(9CI)
- 7H-Furo[3,2-g][1]benzopyran-7-one,2-[1-(acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-, (S)-
- Chalepin acetate
- S-(+)-Chalepin acetate
-
- Inchi: InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3/t18-/m0/s1
- Chiave InChI: AWMHMGFGCLBSAY-SFHVURJKSA-N
- Sorrisi: C=CC(C1C(=O)OC2=CC3O[C@H](C(OC(=O)C)(C)C)CC=3C=C2C=1)(C)C
Proprietà calcolate
- Massa esatta: 356.16242
- Massa monoisotopica: 356.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
Proprietà sperimentali
- PSA: 61.83
- LogP: 3.90180
(+)-Rutamarin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | R701825-10mg |
(+)-Rutamarin |
13164-05-1 | 10mg |
$1206.00 | 2023-05-17 | ||
TRC | R701825-2.5mg |
(+)-Rutamarin |
13164-05-1 | 2.5mg |
$333.00 | 2023-05-17 | ||
TargetMol Chemicals | TN5884-5mg |
Rutamarin |
13164-05-1 | 5mg |
¥ 3230 | 2024-07-19 | ||
TargetMol Chemicals | TN5884-5 mg |
Rutamarin |
13164-05-1 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
TRC | R701825-100mg |
(+)-Rutamarin |
13164-05-1 | 100mg |
$ 15000.00 | 2023-09-06 | ||
TargetMol Chemicals | TN5884-1 ml * 10 mm |
Rutamarin |
13164-05-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 | ||
TRC | R701825-1mg |
(+)-Rutamarin |
13164-05-1 | 1mg |
$144.00 | 2023-05-17 | ||
TargetMol Chemicals | TN5884-1 mL * 10 mM (in DMSO) |
Rutamarin |
13164-05-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TRC | R701825-5mg |
(+)-Rutamarin |
13164-05-1 | 5mg |
$626.00 | 2023-05-17 |
(+)-Rutamarin Letteratura correlata
-
1. Harnessing the potential of natural products in drug discovery from a cheminformatics vantage pointTiago Rodrigues Org. Biomol. Chem. 2017 15 9275
-
2. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021)Zha-jun Zhan,Shen Li,Wang Chu,Sheng Yin Nat. Prod. Rep. 2022 39 2132
-
3. ent-Rosane diterpenoids from Euphorbia milii showing an Epstein–Barr virus lytic replication assayShao-Nan Liu,Jiayuan Hu,Shen H. Tan,Qian Wang,Jun Xu,Yan Wang,Yan Yuan,Qiong Gu RSC Adv. 2017 7 46938
-
Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
-
5. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1989 6 591
13164-05-1 ((+)-Rutamarin) Prodotti correlati
- 5058-13-9(Columbianadin)
- 130848-06-5(Decursinol angelate)
- 14882-94-1(7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-)
- 71638-85-2(1,3-diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)propanedioate)
- 1427460-16-9(3-(Hydrazinomethyl)pyridazine hydrochloride)
- 2320143-94-8(3-{2-4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one)
- 2137777-71-8(1-Butanone, 4-chloro-1-(octahydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-)
- 2138185-50-7(4-(Butylamino)-2-(oxan-3-yl)butan-1-ol)
- 2227763-28-0(rac-2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidobenzoic acid)
- 2229422-42-6(1-amino-3-{pyrazolo1,5-apyrimidin-6-yl}propan-2-ol)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
